molecular formula C10H4Cl4 B127352 2,3,6,7-Tetrachloronaphthalene CAS No. 34588-40-4

2,3,6,7-Tetrachloronaphthalene

Cat. No. B127352
CAS RN: 34588-40-4
M. Wt: 265.9 g/mol
InChI Key: XTTLUUBHRXWFSZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,3,6,7-Tetrachloronaphthalene consists of a naphthalene core with four chlorine atoms attached at the 2, 3, 6, and 7 positions . The InChI string for this compound is InChI=1S/C10H4Cl4/c11-7-1-5-2-9(13)10(14)4-6(5)3-8(7)12/h1-4H .


Physical And Chemical Properties Analysis

This compound is a colorless to pale-yellow solid with an aromatic odor . It has a density of 1.6±0.1 g/cm³, a boiling point of 345.7±37.0 °C at 760 mmHg, and a flash point of 169.5±23.9 °C . The compound is insoluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Processes : 2,3,6,7-Tetramethylnaphthalene, a compound related to 2,3,6,7-Tetrachloronaphthalene, was synthesized from 2,3-dimethylsuccinic anhydride and o-xylene. This process involved studying the configurations of intermediates and confirming them through MNR spectral data (Dozen & Hatta, 1975).

  • Photolysis and Photochemistry : The photolysis of tetrachloronaphthalenes, including this compound, shows a dependency on the presence of triethylamine. This provides insights into the mechanism of photolysis through the study of steady-state kinetics (Freeman, Clapp, & Stevenson, 1991).

Environmental Impact and Analysis

  • Pollution and Environmental Distribution : Studies on polychlorinated naphthalenes, including this compound, highlight their role as persistent environmental pollutants. Their distribution and effects in different ecosystems, such as the Great Lakes, have been examined to understand their environmental impact (Falandysz, 1998).

  • Analytical Techniques for Identification : Advanced analytical methods like comprehensive two-dimensional GC (GC × GC) have been utilized to separate and identify isomers of tetrachloronaphthalene, enhancing the understanding of their environmental presence and impact (Łukaszewicz et al., 2007).

properties

IUPAC Name

2,3,6,7-tetrachloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl4/c11-7-1-5-2-9(13)10(14)4-6(5)3-8(7)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTLUUBHRXWFSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=CC(=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188145
Record name 2,3,6,7-Tetrachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34588-40-4
Record name 2,3,6,7-Tetrachloronaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34588-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene, 2,3,6,7-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034588404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,6,7-Tetrachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the magnetic properties of coordination polymers incorporating 2,3,6,7-tetrachloronaphthalene-1,4,5,8-tetrathiolato ligands?

A1: Research has shown that nickel and cobalt coordination polymers containing this compound-1,4,5,8-tetrathiolato ligands exhibit interesting magnetic behavior. Specifically, a nickel coordination polymer (complex 7 in the study) displayed ferromagnetic properties below 20 K. [] This ferromagnetism was confirmed through temperature-dependent magnetic susceptibility measurements, magnetization behavior analysis, and heat capacity studies. Furthermore, the complex exhibited a coercive field of 1200 Oe at 4.4 K, as evidenced by its hysteresis loop. [] Similar magnetic characteristics were also observed in analogous cobalt complexes. [] This highlights the potential of these types of compounds in the field of molecular magnetism.

Q2: How is this compound synthesized?

A2: this compound can be synthesized through a cycloaddition reaction involving 4,5-dichloro-o-quinodimethane. [] This approach provides a viable route to obtain 2,3,6,7-tetrasubstituted naphthalene derivatives. []

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